molecular formula C6H9N3O2 B2776276 Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate CAS No. 102139-12-8

Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B2776276
CAS RN: 102139-12-8
M. Wt: 155.157
InChI Key: OTTWHLNWDVJKAB-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is a type of azole compound . It is a heterocyclic building block and can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .


Synthesis Analysis

The synthesis of this compound involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . This process can be accelerated under microwave conditions .


Molecular Structure Analysis

The empirical formula of this compound is C4H5N3O2 . Its molecular weight is 127.10 . The SMILES string representation of its structure is COC(=O)c1nc[nH]n1 .


Chemical Reactions Analysis

This compound can be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide . It can also be used in the synthesis of various nucleoside analogues .


Physical And Chemical Properties Analysis

The melting point of this compound is between 196-199 °C . It has a quality level of 100 and an assay of 98% .

Mechanism of Action

The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzyme . This makes Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate an important compound in various biological activities.

Safety and Hazards

Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is classified under GHS07 hazard class . It has hazard statements H315 - H319 - H335 , indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Given its role as a precursor for preparing the nucleoside analogue, Ribavirin , and its potential in the synthesis of various other compounds , Ethyl 1-methyl-1H-1,2,4-triazole-3-carboxylate holds promise for future research and applications in the field of medicinal chemistry. Further studies could explore its potential uses and improve the efficiency of its synthesis process .

properties

IUPAC Name

ethyl 1-methyl-1,2,4-triazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-11-6(10)5-7-4-9(2)8-5/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTWHLNWDVJKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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